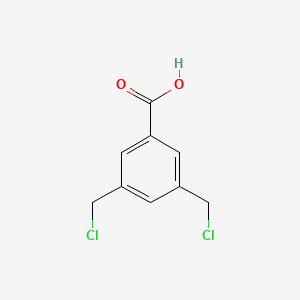
3,5-Bis(chloromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(chloromethyl)benzoic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by chloromethyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Bis(chloromethyl)benzoic acid can be synthesized through a multi-step process. One common method involves the chloromethylation of benzoic acid derivatives. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride . The reaction conditions often require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The final product is usually purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(chloromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl derivative.
Substitution: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid.
Reduction: 3,5-Bis(methyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(chloromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(chloromethyl)benzoic acid involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with biological molecules, potentially affecting cellular processes through covalent modification .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)benzoic acid: A similar compound with only one chloromethyl group.
3,5-Bis(trifluoromethyl)benzoic acid: A derivative with trifluoromethyl groups instead of chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)benzoic acid is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis
Propiedades
Fórmula molecular |
C9H8Cl2O2 |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
3,5-bis(chloromethyl)benzoic acid |
InChI |
InChI=1S/C9H8Cl2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
SJRBJSPOTQVIDK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CCl)C(=O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















